molecular formula C21H22N6O4 B284408 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B284408
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: UDJIBBWHMCRHCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.

Wirkmechanismus

The exact mechanism of action of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in cognitive function, and its dysfunction has been implicated in the pathogenesis of cognitive disorders. By enhancing the activity of the α7 nAChR, this compound may improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to enhance the activity of the α7 nAChR in vitro and in vivo. The compound has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in memory and learning. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These biochemical and physiological effects suggest that this compound may have beneficial effects on cognitive function and memory.

Vorteile Und Einschränkungen Für Laborexperimente

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. The compound is stable and has good solubility in aqueous and organic solvents, making it easy to handle and administer. The compound has also been extensively characterized in vitro and in vivo, allowing for accurate dosing and monitoring of its effects. However, this compound has some limitations for lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Zukünftige Richtungen

There are several future directions for the research and development of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate the mechanism of action of the compound and its effects on cognitive function and memory. Another direction is to explore the therapeutic potential of this compound in other cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, the safety and efficacy of this compound in clinical trials need to be investigated to determine its potential as a therapeutic agent for cognitive disorders.

Synthesemethoden

The synthesis of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. Preclinical studies have shown that the compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to enhance memory consolidation and retrieval in rodents. These findings suggest that this compound may be a promising therapeutic agent for the treatment of cognitive disorders.

Eigenschaften

Molekularformel

C21H22N6O4

Molekulargewicht

422.4 g/mol

IUPAC-Name

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H22N6O4/c1-12-17(20(28)23-14-9-5-6-10-15(14)29-2)18(27-21(22-12)24-25-26-27)13-8-7-11-16(30-3)19(13)31-4/h5-11,18H,1-4H3,(H,23,28)(H,22,24,26)

InChI-Schlüssel

UDJIBBWHMCRHCW-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Kanonische SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.